molecular formula C16H18FN3O2 B2906720 N-(4-fluorobenzyl)-2-(6-oxo-4-propylpyrimidin-1(6H)-yl)acetamide CAS No. 1211090-71-9

N-(4-fluorobenzyl)-2-(6-oxo-4-propylpyrimidin-1(6H)-yl)acetamide

Cat. No.: B2906720
CAS No.: 1211090-71-9
M. Wt: 303.337
InChI Key: MXJJBSGSOSGERT-UHFFFAOYSA-N
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Description

N-(4-fluorobenzyl)-2-(6-oxo-4-propylpyrimidin-1(6H)-yl)acetamide (CAS 1211090-71-9) is a chemical compound with a molecular formula that features a pyrimidinone core, a 4-fluorobenzyl group, and a propyl chain . Pyrimidinone derivatives are a significant class of heterocyclic compounds that are widely studied in medicinal chemistry due to their diverse range of biological activities. Research into structurally similar N-(4-fluorobenzyl) pyrimidine carboxamides has highlighted the potential of this chemical class in various therapeutic areas, suggesting this compound is a valuable scaffold for drug discovery and biochemical research . Furthermore, N-(substituted phenyl)acetamide derivatives are frequently investigated for their biological properties, which can include protease inhibition and other enzyme-targeting activities . This product is intended for research purposes by qualified laboratory personnel. It is For Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-2-(6-oxo-4-propylpyrimidin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18FN3O2/c1-2-3-14-8-16(22)20(11-19-14)10-15(21)18-9-12-4-6-13(17)7-5-12/h4-8,11H,2-3,9-10H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXJJBSGSOSGERT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=O)N(C=N1)CC(=O)NCC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through a multi-step reaction process. One common method involves the reaction of 4-fluorobenzylamine with propyl pyrimidinone derivatives under controlled conditions. The reaction typically requires a catalyst, such as a palladium or nickel complex, and may involve heating under reflux to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactors and continuous flow processes to ensure efficiency and consistency. The use of automated systems for monitoring reaction conditions and the implementation of green chemistry principles can help minimize waste and improve yield.

Chemical Reactions Analysis

Types of Reactions: N-(4-Fluorobenzyl)-2-(6-oxo-4-propylpyrimidin-1(6H)-yl)acetamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and amines.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of alcohols or amines.

  • Substitution: Generation of various substituted pyrimidinones.

Scientific Research Applications

This compound has several scientific research applications:

  • Chemistry: It can be used as a building block for the synthesis of more complex molecules.

  • Biology: It may serve as a probe for studying biological systems, particularly in the context of enzyme inhibition or receptor binding.

  • Industry: Use in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which N-(4-Fluorobenzyl)-2-(6-oxo-4-propylpyrimidin-1(6H)-yl)acetamide exerts its effects involves binding to specific molecular targets. The fluorobenzyl group may enhance binding affinity to certain receptors or enzymes, leading to modulation of biological pathways. The exact molecular targets and pathways would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Analogs with Modified Benzyl Substituents

Compound : N-(4-methylbenzyl)-2-(6-oxo-4-propylpyrimidin-1(6H)-yl)acetamide

  • Key Difference : Methyl group replaces fluorine at the benzyl para-position.
  • Implications :
    • The methyl group increases hydrophobicity but reduces electronegativity compared to fluorine.
    • Fluorine’s electron-withdrawing effect may enhance binding affinity in target receptors (e.g., enzymes or transporters) due to stronger dipole interactions .

Compound : N-(4-Fluorobenzyl)-2-[3-(4-fluoro-2-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide

  • Key Difference: Pyridazine core replaces pyrimidinone.
  • The additional methoxy group introduces steric hindrance, which may reduce solubility compared to the target compound .

Heterocyclic Core Modifications

Compound : 2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-benzyl-acetamide

  • Key Difference : Thioether (-S-) linkage replaces the acetamide oxygen.
  • Implications: Sulfur’s larger atomic radius may increase steric bulk and reduce hydrogen-bonding capacity. NMR data (δ 12.50 for NH) suggests strong intramolecular hydrogen bonding, similar to the target compound’s pyrimidinone NH .

Compound Series (5e–5m): Thiadiazole-based acetamides (e.g., 5j: N-(5-((4-Chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(2-isopropyl-5-methylphenoxy)acetamide)

  • Key Difference: 1,3,4-Thiadiazole core replaces pyrimidinone.
  • Implications: Thiadiazole’s sulfur-rich structure enhances π-π stacking but may reduce solubility (e.g., 5j: mp 138–140°C). Lower melting points (132–170°C) compared to pyrimidinone derivatives suggest weaker crystalline packing .

Q & A

Q. Table 1: Structure-Activity Relationship (SAR) of Analogous Compounds

Compound ModificationImpact on ActivityReference
4-Fluorobenzyl substitutionImproved metabolic stability
Propyl vs. ethyl side chainHigher lipophilicity, lower IC50
Pyrimidinone core oxidationReduced enzymatic inhibition

Advanced: What methodological approaches enhance solubility and bioavailability for in vitro pharmacological studies?

  • Co-solvent Systems : Use DMSO:water (10:90 v/v) for stock solutions, maintaining <0.1% DMSO to avoid cytotoxicity .
  • Derivatization : Introduce sulfonate or PEG groups to the acetamide moiety to improve aqueous solubility (tested via shake-flask method) .
  • Nanoformulation : Encapsulation in liposomes (size ~100 nm) increases cellular uptake in cancer cell lines (e.g., MCF-7) by 2–3 fold .

Advanced: How can structure-activity relationship (SAR) studies guide the design of derivatives with improved efficacy?

  • Key Functional Groups :
    • The 4-fluorobenzyl group enhances blood-brain barrier penetration, critical for neurological targets .
    • The pyrimidinone carbonyl is essential for hydrogen bonding with kinase active sites (e.g., EGFR inhibition at IC50 = 1.2 µM) .
  • Computational Modeling : Docking studies (AutoDock Vina) identify optimal substituents for target binding. For example, bulkier alkyl chains (e.g., isopropyl) may sterically hinder receptor interaction .

Advanced: What experimental designs are recommended for studying enzyme inhibition mechanisms?

  • Kinetic Assays : Use continuous spectrophotometric assays (e.g., NADH depletion at 340 nm) to determine KiK_i values .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) for target enzymes like dihydrofolate reductase .
  • Mutagenesis Studies : Validate binding sites by introducing point mutations (e.g., Ala-scanning in catalytic domains) .

Advanced: How to address batch-to-batch variability in synthesis for reproducible biological testing?

  • Process Analytical Technology (PAT) : Implement real-time FTIR monitoring to track reaction progression and intermediate purity .
  • Design of Experiments (DoE) : Optimize parameters (e.g., temperature, stoichiometry) using response surface methodology (RSM) .

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